The compound with the molecular formula C16H11BrO3 is known as 2-[(4-Bromophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one. This compound is characterized by its complex structure, which includes a brominated phenyl group and a furan moiety. It is classified as a brominated organic compound and falls under the category of benzo[b]furan derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
The synthesis of 2-[(4-Bromophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one typically employs the Suzuki–Miyaura coupling reaction. This method involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide, facilitated by a palladium catalyst. The reaction conditions, such as temperature, solvent, and catalyst concentration, are optimized to achieve high yields and purity.
In industrial applications, this synthetic route can be scaled up using large-scale reactors. The reaction conditions are carefully controlled to maintain efficiency and minimize by-products, ensuring that the final product meets the required specifications for purity and yield.
The molecular structure of C16H11BrO3 features a bromophenyl group attached to a furan derivative. The compound's canonical SMILES representation is CC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC=C(C=C3)Br
, indicating its complex aromatic system and functional groups.
The molecular weight of this compound is approximately 331.16 g/mol, and it has a specific structural arrangement that contributes to its chemical properties and reactivity.
2-[(4-Bromophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one can undergo various chemical reactions, including:
The choice of reagents and reaction conditions significantly influences the outcome of these reactions, affecting yield and selectivity.
The mechanism of action for 2-[(4-Bromophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one involves its interaction with biological targets at the molecular level. While specific mechanisms may vary depending on the application, compounds in this class often exhibit activity through:
Detailed studies are necessary to elucidate the precise mechanisms involved in its biological activity.
The compound exhibits characteristics typical of organic molecules with aromatic systems. These include:
Key chemical properties include:
Relevant data on melting point, boiling point, and other specific physical constants would require experimental determination under controlled conditions.
2-[(4-Bromophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one has several scientific uses, particularly in:
Research continues to explore its full potential within medicinal chemistry and materials science, contributing to advancements in these fields.
The molecular formula C₁₆H₁₁BrO₃ represents a fascinating class of brominated aromatic compounds characterized by significant structural diversity and pharmacological potential. This formula encompasses numerous structural isomers featuring distinct heterocyclic frameworks and substitution patterns, including chromenones, benzofurans, and chalcones. The presence of bromine enhances molecular electrophilicity and lipophilicity, facilitating interactions with biological targets and organic synthetic pathways. Recent studies highlight their emerging roles as privileged scaffolds in medicinal chemistry and organic synthesis, particularly as antimicrobial and antiviral agents [1] [2] [7]. Despite promising advances, comprehensive structure-activity relationship (SAR) studies across this isomer class remain underdeveloped, presenting both challenges and opportunities for systematic exploration.
The discovery and characterization of C₁₆H₁₁BrO₃ isomers have evolved incrementally through advancements in heterocyclic chemistry and analytical instrumentation. Early examples like 3-(2-Bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one (PubChem CID: 5356573) and (4-Bromophenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone (PubChem CID: 877268) were first documented in chemical databases between 2016-2017, reflecting the growing interest in brominated bioactive molecules during this period [1] [2]. The chalcone derivative (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(4-bromophenyl)prop-2-en-1-one (CAS: 36716-01-5) emerged as a synthetic intermediate in 2023, underscoring the scaffold’s versatility in organic synthesis [7]. These milestones coincided with key methodological advancements, including:
Table 1: Representative C₁₆H₁₁BrO₃ Isomers and Key Historical Data [1] [2] [7]
Compound Name | CAS Registry Number | First Reported | Structural Class | Initial Research Application |
---|---|---|---|---|
3-(2-Bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one | Not specified | ~2016 | Chromen-4-one | Biochemical precursor |
(4-Bromophenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone | Not specified | 2016 | Benzofuran methanone | Organic synthesis intermediate |
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(4-bromophenyl)prop-2-en-1-one | 36716-01-5 | 2023 | Chalcone | Organic building block |
(4-Bromophenyl) methyl 2-hydroxybenzoate | Not specified | 2017 | Phenolic ester | Specialty chemical |
C₁₆H₁₁BrO₃ isomers serve as multifunctional intermediates in complex organic syntheses due to their reactive handles, including carbonyl groups, phenolic hydroxyls, and aromatic bromine. This is exemplified by ethyl 3-(4-bromophenyl)-3-oxopropanoate (CAS: 26510-95-2), a β-ketoester precursor for benzofuran and quinoline syntheses [5]. The scaffold’s stereoelectronic versatility enables diverse transformations:
Notably, quinoline-hybridized derivatives like 7-hydroxy-2-methyl-3-(bromophenyl)chromen-4-ones demonstrate exceptional modularity, serving as platforms for constructing multicyclic architectures through reactions at C-2 methyl, C-7 hydroxy, and C-4 carbonyl positions [4].
Quinoline-benzofuran hybrids incorporating the C₁₆H₁₁BrO₃ framework exhibit broad-spectrum antimicrobial activity. In systematic evaluations against resistant pathogens:
Table 2: Biological Activities of Select C₁₆H₁₁BrO₃ Hybrids in Antimicrobial Screening [4]
Structural Class | Representative Substituents | Test Organism | MIC (μg/mL) | Reference Standard (MIC) |
---|---|---|---|---|
Quinoline-pyrazole | R=H, R₁=4-NO₂ | P. aeruginosa | 12.5 | Ampicillin (100) |
R=6-CH₃, R₁=2-NO₂ | A. clavatus | 12.5 | Griseofulvin (100) | |
Quinoline-thiazole | R=H, 3,4,5-(OCH₃)₃ | P. aeruginosa | 25 | Gentamicin (0.5) |
R=8-CH₃, 4-F | S. aureus | 25 | Ampicillin (250) | |
Quinoline-4-thiazolidinone | R=8-OCH₃, R₁=H | S. pyogenes | 12.5 | Ampicillin (100) |
A. niger | 25 | Griseofulvin (100) | ||
Quinoline-pyrimidine | R=6-Cl, R₁=4-OH | S. pyogenes | 12.5 | Ciprofloxacin (50) |
Despite promising phenotypic screening data, the molecular targets for most C₁₆H₁₁BrO₃ isomers remain uncharacterized. Key unknowns include:
Quinoline-pyrimidine hybrids like compound 147 (R=6-Cl, R₁=4-OH) showed no cytotoxicity against HeLa cells at antimicrobial concentrations, suggesting selective toxicity—yet their precise mechanisms remain unresolved [4].
Several methodological limitations hinder the development of optimized C₁₆H₁₁BrO₃ derivatives:
The electron-withdrawing/bioactivity paradox also persists: While nitro groups enhance potency, they may compromise metabolic stability—a trade-off requiring systematic optimization [4].
Table 3: Key Research Gaps and Proposed Investigative Approaches
Research Gap | Current Status | Recommended Approaches |
---|---|---|
Target identification | No data for >90% of isomers | Affinity chromatography, in silico docking |
Synthetic efficiency | Low yields (30-45%) for key hybrids | Flow chemistry, biocatalysis |
Electron-withdrawing group optimization | Empirical observations only | Hansch analysis, isosteric replacement |
In vivo efficacy | Unstudied | Murine infection models, PK/PD studies |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2